![molecular formula C27H29N5O3S B2396064 N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024131-34-7](/img/structure/B2396064.png)
N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C27H29N5O3S and its molecular weight is 503.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Benzyl group : Enhances lipophilicity.
- Cyclohexylamino moiety : May contribute to biological activity through interaction with specific receptors.
- Imidazo[1,2-c]quinazoline core : Known for various pharmacological properties.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines effectively. In particular:
- Cytotoxicity : Studies have demonstrated that related compounds possess cytotoxic effects on human carcinoma cell lines such as HePG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) with IC50 values often in the micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HePG2 | 5.0 |
Compound B | MCF7 | 7.5 |
Compound C | A549 | 3.0 |
Enzyme Inhibition
N-benzyl derivatives have shown promise as inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases:
- Selective Inhibition : Some studies report selective inhibition of hCA IX and hCA XII isoforms, which are associated with tumor growth and metastasis. The compound's structural features may enhance its binding affinity to these enzymes .
Enzyme | Inhibition Type | Selectivity |
---|---|---|
hCA IX | Competitive | High |
hCA XII | Non-competitive | Moderate |
The mechanisms by which N-benzyl derivatives exert their biological effects are multifaceted:
- Cell Cycle Arrest : Certain analogs induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Angiogenesis : By inhibiting specific growth factors, these compounds may prevent tumor vascularization.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, contributing to cytotoxicity.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of quinazoline derivatives and evaluated their cytotoxicity against various cancer cell lines. The most active compounds showed significant inhibition against A549 cells with minimal cytotoxicity towards normal cells .
- Docking Studies : Molecular docking studies have been conducted to predict the binding affinities of these compounds to target enzymes like hCA IX, providing insights into their potential as therapeutic agents .
- Comparative Analysis : Research comparing different structural analogs highlighted that modifications in the side chains significantly affect biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design.
Applications De Recherche Scientifique
Anticonvulsant Activity
N-benzyl derivatives have been extensively studied for their anticonvulsant properties. Research indicates that certain structural features in N-benzyl compounds enhance their efficacy against seizures. For instance, a study on related compounds demonstrated that modifications at the C(3) site significantly influenced anticonvulsant activity. The presence of small heteroatom substituents was found to be crucial for maximizing this activity .
Case Study: Structure-Activity Relationship
In a study involving twelve derivatives of N-benzyl-2-acetamidopropionamide, it was observed that specific substitutions led to highly potent anticonvulsant effects. For example, the derivatives with oxygen substitutions exhibited ED50 values in mice comparable to established anticonvulsants like phenytoin .
Compound | ED50 (mg/kg) | Administration Route |
---|---|---|
N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) | Intraperitoneal |
N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 (i.p.) | Intraperitoneal |
Phenytoin | 6.5 (i.p.) | Intraperitoneal |
Anticancer Properties
The compound also shows promise in cancer research. Studies have highlighted its potential as an anticancer agent through mechanisms involving Src kinase inhibition. Src kinases are implicated in various cancer types, and inhibiting these pathways can lead to reduced tumor growth.
Case Study: Src Kinase Inhibition
In a study evaluating N-benzyl substituted acetamides for Src kinase activity, one compound demonstrated GI50 values of 1.34 µM and 2.30 µM in different cell lines, indicating strong inhibitory effects against c-Src driven cell proliferation . This suggests that N-benzyl derivatives could be developed into effective anticancer therapies.
Compound | GI50 (µM) | Cell Line |
---|---|---|
N-benzyl derivative (8a) | 1.34 | NIH3T3/c-Src527F |
N-benzyl derivative (8a) | 2.30 | SYF/c-Src527F |
Antioxidant and Anti-inflammatory Activities
Recent studies have also investigated the antioxidant and anti-inflammatory properties of N-benzyl derivatives. For example, novel compounds derived from N-benzyl structures have shown significant antioxidant capacities and potential applications in treating inflammatory diseases .
Research Findings
A synthesis study revealed that specific N-benzyl derivatives exhibited strong antioxidant activities, which could be beneficial in mitigating oxidative stress-related conditions .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of N-benzyl compounds to various biological targets, including enzymes involved in cancer progression and neuroprotection. These studies provide insights into the mechanisms of action and help guide further synthetic modifications for enhanced efficacy.
Propriétés
IUPAC Name |
N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3S/c33-23(28-16-18-9-3-1-4-10-18)15-22-26(35)32-25(30-22)20-13-7-8-14-21(20)31-27(32)36-17-24(34)29-19-11-5-2-6-12-19/h1,3-4,7-10,13-14,19,22H,2,5-6,11-12,15-17H2,(H,28,33)(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNSTTVPZQPDFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.